molecular formula C4H6N4O3 B1665227 (-)-Allantoin CAS No. 7303-80-2

(-)-Allantoin

Cat. No. B1665227
CAS RN: 7303-80-2
M. Wt: 158.12 g/mol
InChI Key: POJWUDADGALRAB-PVQJCKRUSA-N
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Description

(R)-(-)-allantoin is an optically active form of allantoin having (R)-(-)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-(+)-allantoin.

Scientific Research Applications

Plant Biology and Stress Tolerance

  • Enhancement of Plant Stress Tolerance : Allantoin contributes to nitrogen recycling in plants and has a role in protecting them from abiotic stress conditions. It has been found to increase the stress tolerance of Arabidopsis seedlings to NaCl, likely through decreased production of superoxide and hydrogen peroxide, and altering the expression of several stress-related genes (Irani & Todd, 2018).
  • Role in Purine Catabolism and Nitrogen Mobilization : Allantoin, an intermediate product in purine catabolic pathways, helps mobilize nitrogen in plants. It has been implicated in increasing plant tolerance to various abiotic stresses, including drought, salt, and cold, through the activation of certain stress-related genes (Kaur et al., 2021).
  • Interactions with Rice and Other Organisms : In rice plants, allantoin plays a crucial role in the assimilation, metabolism, transport, and storage of nitrogen. It influences the interactions between rice and other organisms in paddy soil, affecting the germination and growth of certain species and the populations of soil bacteria and actinomycetes (Wang et al., 2007).

Pharmacology and Biochemistry

  • Skin Hydration and Dermal Delivery : In a study involving the development of liposome-like formulations, allantoin, combined with argan oil and phospholipids, showed potential for improving skin hydration and enhancing allantoin's local deposition in the skin (Manca et al., 2016).
  • Analgesic Activity : Allantoin isolated from Portulaca oleracea seeds exhibited analgesic activity similar to aspirin in an acetic acid-induced writhing test in mice, suggesting its potential as an analgesic drug (Wang & Wang, 2018).
  • Protein Aggregation Suppression : Studies have shown that allantoin can suppress the aggregation of proteins under various stress conditions, indicating its potential use in pharmaceutical formulations to enhance the stability of protein-based drugs (Arakawa & Maluf, 2018).

Miscellaneous Applications

  • Biosynthesis in Escherichia coli : Research has been conducted on the biosynthesis of allantoin in E. coli, demonstrating the potential for industrial production of allantoin and providing a platform for synthesizing other purine-derived chemicals (Zhang et al., 2022).

  • Quantitative Analysis in Corn Silk : Quantitative analysis of allantoin in corn silks from various regions in Iran revealed significant amounts of allantoin, leading to further investigation into its wound-healing effects (Khanpour & Modarresi, 2017).

properties

CAS RN

7303-80-2

Product Name

(-)-Allantoin

Molecular Formula

C4H6N4O3

Molecular Weight

158.12 g/mol

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]urea

InChI

InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m1/s1

InChI Key

POJWUDADGALRAB-PVQJCKRUSA-N

Isomeric SMILES

[C@@H]1(C(=O)NC(=O)N1)NC(=O)N

SMILES

C1(C(=O)NC(=O)N1)NC(=O)N

Canonical SMILES

C1(C(=O)NC(=O)N1)NC(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

(-)-Allantoin, Allantoin, (-)-;  Allantoin, (R)-(-)-; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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